molecular formula C19H19BrN2O2 B11108161 (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester

(6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester

Cat. No.: B11108161
M. Wt: 387.3 g/mol
InChI Key: HPGFBGDSTCAFDU-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a phenyl group attached to a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate
  • Methyl 2-(6-fluoro-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate
  • Methyl 2-(6-iodo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate

Uniqueness

Methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

methyl 2-(6-bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)acetate

InChI

InChI=1S/C19H19BrN2O2/c1-3-17-21-16-10-9-14(20)11-15(16)19(13-7-5-4-6-8-13)22(17)12-18(23)24-2/h4-11,19H,3,12H2,1-2H3

InChI Key

HPGFBGDSTCAFDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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